molecular formula C23H27N3O7S2 B2640509 6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-64-3

6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2640509
CAS No.: 449770-64-3
M. Wt: 521.6
InChI Key: YHCABNCWBDTMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-c]pyridine class of heterocycles, characterized by a fused thiophene-pyridine ring system. The core structure includes a 4,5-dihydrothieno[2,3-c]pyridine scaffold esterified at positions 3 and 6 with methyl and ethyl groups, respectively. A critical substituent is the 4-(pyrrolidin-1-ylsulfonyl)benzamido group at position 2, which introduces a sulfonamide-linked aromatic moiety with a pyrrolidine ring. This substitution likely enhances solubility and modulates biological interactions, such as binding to enzymatic targets (e.g., antitubulin agents) .

The pyrrolidin-1-ylsulfonyl group may be introduced via sulfonation or nucleophilic substitution during benzamide formation.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S2/c1-3-33-23(29)25-13-10-17-18(14-25)34-21(19(17)22(28)32-2)24-20(27)15-6-8-16(9-7-15)35(30,31)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCABNCWBDTMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Core Structure : Thieno[2,3-c]pyridine
  • Functional Groups :
    • Ethyl and methyl groups
    • Amido and sulfonyl substituents

This unique combination of structural features is believed to contribute to its biological activity.

Pharmacological Effects

Research has indicated that compounds similar to This compound exhibit significant pharmacological effects:

  • Kappa Opioid Receptor (KOR) Antagonism :
    • KOR antagonists are being explored for their potential in treating mood disorders and migraines. The compound's structural analogs have shown promising results in inhibiting KOR activity with a favorable potency/selectivity profile .
  • Anticancer Activity :
    • Related compounds have demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth . The presence of the thieno-pyridine moiety is often associated with enhanced anticancer activity.
  • Neuroprotective Effects :
    • Certain derivatives have been noted for their ability to elevate GABA levels in the brain, suggesting potential in treating neurological disorders .

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : Interaction with various receptors, including opioid receptors, which may modulate pain and emotional responses.
  • Enzyme Inhibition : Potential inhibition of specific kinases or other enzymes involved in cancer cell proliferation.
  • Neurotransmitter Regulation : Modulation of neurotransmitter levels could contribute to its neuroprotective effects.

Case Studies

  • KOR Antagonist Studies :
    • A study focused on the synthesis and evaluation of KOR antagonists showed that modifications at the 6-position of related quinoline structures enhanced selectivity against mu-opioid receptors (MOR) .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that thieno-pyridine derivatives led to increased apoptosis in cancer cell lines, with specific reference to caspase activation .
  • Neuropharmacological Assessment :
    • Animal models treated with similar compounds exhibited significant increases in GABA levels, indicating potential for anticonvulsant applications .

Data Tables

Biological ActivityMechanismReference
KOR AntagonismReceptor modulation
Anticancer ActivityApoptosis induction
Neuroprotective EffectsNeurotransmitter regulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Key Substituents Melting Point (°C) Biological Activity/Notes Reference
Target Compound C₂₅H₂₉N₃O₇S₂ 2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido), 3-methyl, 6-ethyl Not reported Hypothesized antitubulin activity (based on scaffold similarity)
3-Ethyl 6-methyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3f) C₂₃H₂₇N₃O₇S 2-(3,4,5-Trimethoxyphenylamino), 3-ethyl, 6-methyl 128–130 Antitubulin agent; moderate cytotoxicity against cancer cell lines
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3g) C₂₂H₂₅N₃O₇S 2-(3,4,5-Trimethoxyphenylamino), 3,6-diethyl 67–69 Higher solubility due to diethyl esters; antitubulin activity
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) C₂₉H₂₅BrN₃O₆ 3-Benzyl, 7-(4-bromophenyl), 8-cyano, 2-oxo 223–225 Imidazo[1,2-a]pyridine core; potential kinase inhibition
5-Ethyl 2-methyl 3,3-dicyano-2-(2-methoxy-2-oxoethyl)-4-(p-tolyl)pyrrolidine-2,5-dicarboxylate (3c) C₂₁H₂₃N₃O₆ 3,3-Dicyano, 4-(p-tolyl), 2-methyl 126–128 Pyrrolidine derivative; applications in asymmetric catalysis

Key Structural and Functional Differences:

Core Heterocycle: The target compound and derivatives like 3f/3g () share a thieno[2,3-c]pyridine scaffold, which is structurally distinct from the imidazo[1,2-a]pyridine (e.g., 2c in ) or pyrrolidine (e.g., 3c in ) cores.

Substituent Effects: The 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido) group in the target compound introduces a sulfonamide moiety absent in 3f/3g (which have trimethoxyaniline groups). Sulfonamides are known to improve metabolic stability and target affinity in drug design . Compared to the imidazo[1,2-a]pyridine derivative 2c, the thienopyridine scaffold may offer different electronic properties, affecting redox behavior and solubility .

Ester Groups :

  • The 3-methyl and 6-ethyl esters in the target compound balance lipophilicity and hydrolysis resistance. In contrast, 3g (diethyl esters) shows higher solubility but lower metabolic stability .

Biological Activity :

  • Compounds like 3f /3g demonstrate antitubulin activity, suggesting the target compound may share this mechanism. However, the pyrrolidin-1-ylsulfonyl group could shift selectivity toward other targets (e.g., kinases or proteases) .
  • Imidazo[1,2-a]pyridines (e.g., 2c ) are often explored for antimicrobial or anti-inflammatory applications, highlighting scaffold-dependent activity .

Q & A

Q. Why do reported melting points vary across structurally similar derivatives?

  • Answer : Variations (e.g., 215–245°C ) arise from:
  • Polymorphism (e.g., crystalline vs. amorphous forms ).
  • Trace solvent retention (e.g., DMSO in NMR samples ).
  • Substituent electronic effects altering lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.